7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Scaffold: This step involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core.
Introduction of Benzyl and 2-Methylphenoxy Groups: The benzyl and 2-methylphenoxy groups are introduced through nucleophilic substitution reactions, using appropriate benzyl and phenoxy derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride or 2-methylphenol in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and applications.
Thioglycoside Derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
7-benzyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 . This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H18N6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
10-benzyl-4-[(2-methylphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-15-7-5-6-10-18(15)28-13-19-24-21-17-11-23-26(12-16-8-3-2-4-9-16)20(17)22-14-27(21)25-19/h2-11,14H,12-13H2,1H3 |
InChI Key |
JANAKKOZTXXWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C=NN4CC5=CC=CC=C5 |
Origin of Product |
United States |
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